molecular formula C35H49N11O9S2 B15292341 deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2

deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2

Cat. No.: B15292341
M. Wt: 832.0 g/mol
InChI Key: CZKPOZZJODAYPZ-ZLILOBPGSA-N
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Description

Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 is a synthetic peptide analog of arginine vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure in the body. This compound is designed to mimic the effects of natural vasopressin but with enhanced stability and potency. It is often used in scientific research to study the physiological and pharmacological effects of vasopressin analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated by adding protected amino acids, which are then deprotected to expose the reactive groups for further coupling.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Types of Reactions

Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research purposes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol groups in the cysteine residues to form disulfide bonds.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds back to thiol groups.

    Substitution: Amino acid residues can be substituted using specific reagents to introduce modifications at desired positions.

Major Products

The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation of cysteine residues can enhance the stability of the peptide by forming disulfide bonds.

Scientific Research Applications

Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of vasopressin receptors and their signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as diabetes insipidus and hyponatremia.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mechanism of Action

Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 exerts its effects by binding to vasopressin receptors, specifically the V1a, V1b, and V2 receptors. Upon binding, it activates intracellular signaling pathways that regulate water reabsorption in the kidneys, vasoconstriction, and the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors such as adenylate cyclase and phospholipase C.

Comparison with Similar Compounds

Similar Compounds

    Desmopressin: Another synthetic analog of vasopressin with similar antidiuretic effects but different receptor selectivity.

    Lypressin: A vasopressin analog used in the treatment of diabetes insipidus.

    Terlipressin: A vasopressin analog used to manage bleeding esophageal varices.

Uniqueness

Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 is unique due to its enhanced stability and potency compared to natural vasopressin. Its specific modifications, such as the deamination of cysteine and the incorporation of D-amino acids, contribute to its prolonged duration of action and resistance to enzymatic degradation.

Properties

Molecular Formula

C35H49N11O9S2

Molecular Weight

832.0 g/mol

IUPAC Name

2-[(3R,6R,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23+,24+,25-,26-/m0/s1

InChI Key

CZKPOZZJODAYPZ-ZLILOBPGSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Origin of Product

United States

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